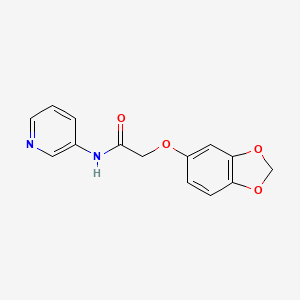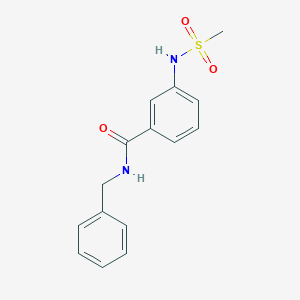
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE is a synthetic organic compound that features a benzodioxole moiety linked to a pyridine ring via an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Coupling with Pyridine: The benzodioxole derivative is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways related to inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YLOXY)PYRIDINE: Lacks the acetamide group but shares the benzodioxole and pyridine moieties.
N-(PYRIDIN-3-YL)ACETAMIDE: Contains the pyridine and acetamide groups but lacks the benzodioxole moiety.
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE is unique due to the specific combination of the benzodioxole, pyridine, and acetamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(16-10-2-1-5-15-7-10)8-18-11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPZEMXNAEJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[4-(4-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5321928.png)
![{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321938.png)
![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)
![1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5321946.png)
![1H-[1,2,4]Triazole-3-carboxylic acid (2-iodo-phenyl)-amide](/img/structure/B5321948.png)
![methyl 1-[(2E)-3-phenylprop-2-enoyl]-1H-indole-3-carboxylate](/img/structure/B5321958.png)
![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321972.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5321976.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)
![4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B5322021.png)
